molecular formula C10H9BrFNO B15254697 4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one

4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B15254697
M. Wt: 258.09 g/mol
InChI Key: OTTNBOLZUGEMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a bromo and fluoro group on the phenyl ring

Preparation Methods

The synthesis of 4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-2-fluoroaniline with pyrrolidin-2-one under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromo or fluoro groups with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can influence its binding affinity and selectivity, affecting the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one include:

    4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one: This compound has a chloro group instead of a bromo group.

    4-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one: This compound has a chloro group instead of a fluoro group.

    4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-thione: This compound has a thione group instead of a ketone group. These compounds share similar structures but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromo and fluoro groups, which can confer distinct reactivity and biological activity.

Properties

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

IUPAC Name

4-(4-bromo-2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrFNO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI Key

OTTNBOLZUGEMAP-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.